molecular formula C7H15NaO6S B152889 Sodium p-Toluenesulfinate Tetrahydrate CAS No. 868858-48-4

Sodium p-Toluenesulfinate Tetrahydrate

Cat. No. B152889
M. Wt: 250.25 g/mol
InChI Key: MLPRYQZBDONMGJ-UHFFFAOYSA-M
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Description

Sodium p-toluenesulfinate, a derivative of toluenesulfonic acid, is a compound that has been utilized in various chemical reactions. It serves as a catalyst and a reactant in different organic synthesis processes. The studies involving this compound have demonstrated its versatility in promoting reactions such as trimerization of isocyanates, tosylimination of phosphorus compounds, and free radical reactions of alkenes .

Synthesis Analysis

The synthesis of sodium p-toluenesulfinate can be inferred from the preparation methods described in the literature. For instance, it can be prepared from p-toluenesulfonic acid monohydrate (PTSA·H2O) using sodium sulfate as a starting material, leveraging the solubility differences between PTSA·H2O and sodium p-toluenesulfonate (NaPTS) in aqueous sulfuric acid solutions . This method provides an efficient route to produce sodium p-toluenesulfinate, which is crucial for its application in various chemical syntheses.

Molecular Structure Analysis

While the papers provided do not delve into the molecular structure analysis of sodium p-toluenesulfinate directly, the compound's reactivity suggests that its structure is conducive to facilitating reactions. Its ability to generate p-toluenesulfonyl radicals indicates a stable yet reactive molecular framework that can participate in radical-mediated reactions .

Chemical Reactions Analysis

Sodium p-toluenesulfinate has been shown to be an effective catalyst in the trimerization of aryl and alkyl isocyanates, leading to the formation of symmetrical trisubstituted aryl and alkyl isocyanurates . Additionally, it has been used in the tosylimination of phosphorus compounds and diaryl sulfides , and in the free radical reactions of 5-aryl substituted alkenes to yield sulfonylmethyl substituted naphthalene and isoquinoline derivatives . These reactions highlight the compound's role in synthesizing complex organic molecules.

Physical and Chemical Properties Analysis

The solubility of sodium p-toluenesulfinate in aqueous sulfuric acid solutions has been thoroughly investigated, showing that it increases with temperature and decreases with sulfuric acid concentration . This property is essential for its application in the preparation of NaPTS, which is a key intermediate in the production of 4-methylphenol. The physical and chemical properties of sodium p-toluenesulfinate, such as solubility, play a significant role in its practical applications in chemical synthesis.

Scientific Research Applications

  • Molecular Geometry Studies : Betz and Gerber (2011) analyzed the molecular geometry of sodium p-toluenesulfinate tetrahydrate. They found that the sulfur atom in this compound exhibits a tetrahedral geometry with specific X–S–Y angles. Additionally, in the crystal structure, water molecules connect sodium cations into chains via hydrogen bonds, highlighting its structural significance (Betz & Gerber, 2011).

  • Catalytic Applications : Moghaddam et al. (2002) demonstrated the use of sodium p-toluenesulfinate for the efficient and selective trimerization of aryl and alkyl isocyanates. This process is facilitated in a solvent-free condition, indicating its utility in green chemistry (Moghaddam et al., 2002).

  • Dental Applications : Prasansuttiporn et al. (2020) explored the use of a reducing agent containing p-toluenesulfinic acid sodium salt in improving the bonding durability of a self-etch adhesive to caries-affected dentin. This highlights its potential application in dental materials science (Prasansuttiporn et al., 2020).

  • Chemical Synthesis : A study by Borikar and Paul (2010) used a combination of p-toluenesulfonic acid and sodium nitrite as an effective nitrosating agent for the N-nitrosation of secondary amines. This demonstrates the role of sodium p-toluenesulfinate in novel chemical synthesis methods (Borikar & Paul, 2010).

  • Polymer Science : Liao et al. (2017) designed and synthesized a composite involving sodium p-toluenesulfonate for use in sodium ion battery anodes. This study illustrates the potential of sodium p-toluenesulfinate in advanced material science, particularly in energy storage applications (Liao et al., 2017).

  • Biomass Liquefaction : Xi et al. (2018) compared the efficiency of sodium p-toluenesulfonate in the liquefaction of biomass. They found that when used as a catalyst in plasma electrolytic liquefaction, sodium p-toluenesulfonate achieved a higher yield compared to other catalysts, demonstrating its effectiveness in biomass conversion processes (Xi et al., 2018).

Safety And Hazards

Sodium p-Toluenesulfinate Tetrahydrate should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

sodium;4-methylbenzenesulfinate;tetrahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S.Na.4H2O/c1-6-2-4-7(5-3-6)10(8)9;;;;;/h2-5H,1H3,(H,8,9);;4*1H2/q;+1;;;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPRYQZBDONMGJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)[O-].O.O.O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70635646
Record name Sodium 4-methylbenzene-1-sulfinate--water (1/1/4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium p-Toluenesulfinate Tetrahydrate

CAS RN

868858-48-4
Record name Sodium 4-methylbenzene-1-sulfinate--water (1/1/4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
R Betz, T Gerber - Acta Crystallographica Section E: Structure …, 2011 - scripts.iucr.org
The title compound, Na+·C7H7O2S−·4H2O, is the hydrate of the sodium salt of para-toluenesulfinic acid. The molecular geometry around the sulfur atom is tetrahedral with X–S–Y …
Number of citations: 3 scripts.iucr.org
K Inomata, T Kobayashi, S Sasaoka, H Kinoshita… - Chemistry …, 1986 - journal.csj.jp
1 or 2-p-Toluenesulfonyl(=tosyl)-1-alkenes were regioselectively prepared from 1-alkenes via iodosulfonization or sulfonylmercuration, respectively. Conversion of 1-tosyl-1-alkenes to …
Number of citations: 23 www.journal.csj.jp
M Honda, H Morita, I Nagakura - The Journal of Organic …, 1997 - ACS Publications
… A solution of sodium p-toluenesulfinate tetrahydrate (155 mg, 0.615 mmol) in MeOH (2.3 mL) was added at rt to a suspension of 1 (261 mg, 0.615 mmol) and Pd(PPh 3 ) 4 (41.7 mg, 36.1 …
Number of citations: 169 pubs.acs.org
T Nagano, H Kinoshita - Bulletin of the Chemical Society of Japan, 2000 - journal.csj.jp
… Ethyl NZ-or-Tosylglycinate (1b): To a mixture of benzyl carbamate (3.023 g, 20 mmol), ethylglyoxylate (4.083 g,40 mmol), and sodium p-toluenesulfinate tetrahydrate (15.000 g, 60 mmol…
Number of citations: 33 www.journal.csj.jp
Y Hu, ZC Chen, ZG Le… - Journal of Chemical …, 2004 - journals.sagepub.com
… Sodium benzenesulfinate dihydrate or sodium p-toluenesulfinate tetrahydrate 1 (1.5mmol) and alkyl halide 2 (1.0mmol) were taken in BmimBF4 (2 ml) mixed with H2O (0.5ml). The …
Number of citations: 4 journals.sagepub.com
Y Matano, M Yoshimune, H Suzuki - Tetrahedron letters, 1995 - Elsevier
… After stining for additional 2 h at -50 “C, sodium p toluenesulfinate tetrahydrate (1.25 g. 5 mmol) in acetonitrile (1 mL) was added and the resulting mixture was allowed to warm …
Number of citations: 23 www.sciencedirect.com
S Takano, K Hiroya, K Ogasawara - Chemistry Letters, 1983 - journal.csj.jp
Seiichi TAKANO*, Kou HIROYA, and Kunio OGASAWARA Pharmaceutical Institute, Tohoku University, Aobayama, Sendai 980 Facile and ef Page 1 CHEMISTRY LETTERS, pp. 255-…
Number of citations: 20 www.journal.csj.jp
T Sato, M Seno, M Kobayashi, T Kohno… - European polymer …, 1995 - Elsevier
… ETSA was similarly prepared by the reaction of EBMA with sodium p-toluenesulfinate tetrahydrate in acetone at room temperature in the presence of TBA as phase transfer catalyst. …
Number of citations: 38 www.sciencedirect.com
K Inomata, S Sasaoka, T Kobayashi… - Bulletin of the …, 1987 - journal.csj.jp
… To a mixed solution of styrene (1a, 104 mg, 1 mmol) and sodium p-toluenesulfinate tetrahydrate (375 mg, 1.5 mmol) in methanol (2 ml) was added iodine (254 mg, 1.0 mmol) at room …
Number of citations: 64 www.journal.csj.jp
RH BAVRY - 1969 - search.proquest.com
BAVRY, Richard Harold, 1936 Page 1 70-3846 BAVRY, Richard Harold, 1936- PART I. (CYCLOADDITIONS OF 1 DIETHYLAMINOPROPYNE WITH SULFENES. PART II. FREE-…
Number of citations: 3 search.proquest.com

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